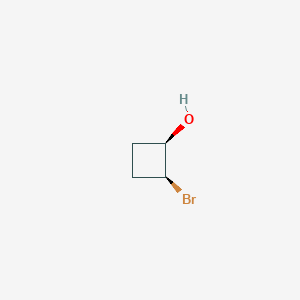
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclobutane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis typically involves the bromination of cyclobutanol. One common method includes the reaction of cyclobutanol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the formation of the desired cis isomer.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding cyclobutanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-bromocyclobutanone.
Reduction: Formation of cyclobutanol.
Substitution: Formation of 2-aminocyclobutanol or 2-thiocyclobutanol derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological processes, making it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
- rac-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, cis
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
Uniqueness
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is unique due to the presence of both a bromine atom and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C4H7BrO |
|---|---|
Peso molecular |
151.00 g/mol |
Nombre IUPAC |
(1R,2S)-2-bromocyclobutan-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 |
Clave InChI |
AOICBJMMIUUGPQ-IUYQGCFVSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]1O)Br |
SMILES canónico |
C1CC(C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


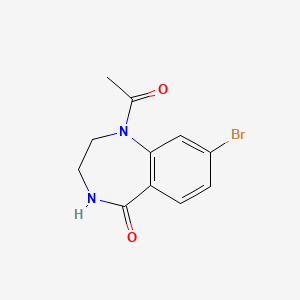
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
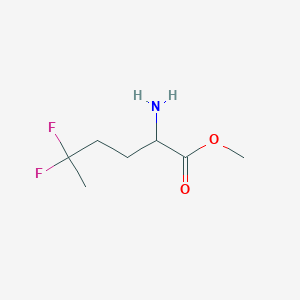
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)

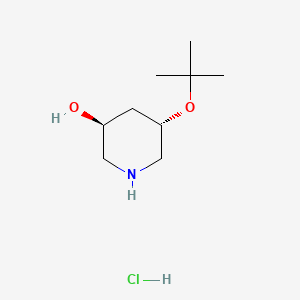
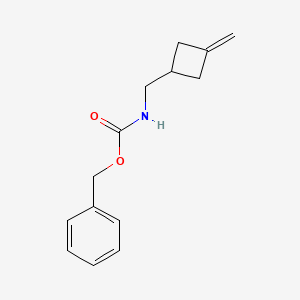
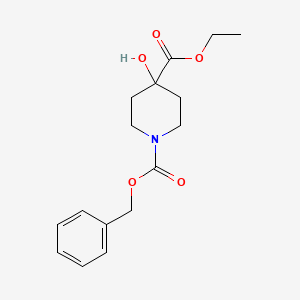
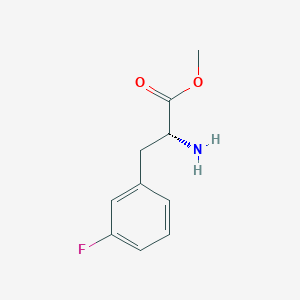
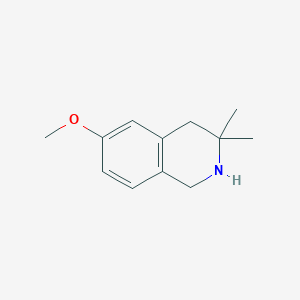

![rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis](/img/structure/B13498249.png)
![1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13498255.png)
